3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
Description
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a 4-methylimidazole moiety at the 4-position. Its molecular formula is C₁₀H₉FN₃ (based on structural analysis) with a molecular weight of 191.20 g/mol . The compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, as evidenced by its structural similarity to nilotinib, a tyrosine kinase inhibitor containing a 4-methylimidazole group . The fluorine atom enhances electronegativity and metabolic stability, while the nitrile group contributes to binding interactions in biological targets .
Properties
IUPAC Name |
3-fluoro-4-(4-methylimidazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c1-8-6-15(7-14-8)11-3-2-9(5-13)4-10(11)12/h2-4,6-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHDLBJJJQQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzonitrile and 4-methylimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Synthetic Route: The 4-methylimidazole is reacted with 3-fluorobenzonitrile under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce oxides or reduced derivatives.
Scientific Research Applications
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s binding affinity to its targets, while the nitrile group can participate in various chemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Effects: Fluorine vs. Imidazole Modifications: Compounds with methylene-linked imidazole (e.g., ) or benzimidazole () show increased steric bulk, which may impact target selectivity. Heterocycle Replacement: Pyrimido-oxazine () and thioxoimidazolidinone () introduce larger, more complex rings, likely influencing pharmacokinetic properties.
Synthetic Yields :
Research Findings and Discussion
- Structural Diversity : The benzonitrile core accommodates diverse substituents, enabling tuning of electronic and steric properties for specific biological targets. For instance, trifluoromethyl groups () enhance metabolic stability, while piperidine derivatives () may improve solubility.
- Synthetic Accessibility : High yields (e.g., 72% for compound 21 ) highlight robust synthetic routes for analogs, though commercial availability of the target compound () suggests scalability.
Notes
Molecular Formula Discrepancy : reports the molecular formula as C₁₀H₁₀N₃F, while structural analysis suggests C₁₀H₉FN₃. This may reflect a typographical error or protonation state difference.
Biological Data Gaps : The evidence lacks explicit activity comparisons. Further studies on binding assays or ADMET profiles are needed.
Importance of Substituents : Fluorine and nitrile groups are critical for electronic effects, while imidazole modifications dictate steric and hydrogen-bonding interactions .
SHELX Software : Structural data for some analogs (e.g., ) were likely resolved using SHELX programs, a standard in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
